Pyridinium, 4-(dimethylamino)-1-[3-(trimethoxysilyl)propyl]-, chloride
Overview
Description
Pyridinium, 4-(dimethylamino)-1-[3-(trimethoxysilyl)propyl]-, chloride is a quaternary ammonium salt that features a pyridinium ring substituted with a dimethylamino group and a trimethoxysilylpropyl group. This compound is notable for its applications in various fields, including organic synthesis, materials science, and biological research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridinium, 4-(dimethylamino)-1-[3-(trimethoxysilyl)propyl]-, chloride typically involves the quaternization of 4-(dimethylamino)pyridine with 3-(trimethoxysilyl)propyl chloride. The reaction is usually carried out in an aprotic solvent such as acetonitrile or dichloromethane under reflux conditions .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
Pyridinium, 4-(dimethylamino)-1-[3-(trimethoxysilyl)propyl]-, chloride undergoes various chemical reactions, including:
Nucleophilic substitution: The chloride ion can be replaced by other nucleophiles.
Hydrolysis: The trimethoxysilyl group can be hydrolyzed to form silanols.
Condensation: The silanol groups can further condense to form siloxane bonds.
Common Reagents and Conditions
Nucleophilic substitution: Common nucleophiles include halides, thiolates, and alkoxides. Reactions are typically carried out in polar aprotic solvents.
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Condensation: Catalyzed by acids or bases, often in the presence of moisture.
Major Products Formed
Nucleophilic substitution: Various substituted pyridinium salts.
Hydrolysis: Silanols and pyridinium derivatives.
Condensation: Siloxane-linked pyridinium compounds.
Scientific Research Applications
Pyridinium, 4-(dimethylamino)-1-[3-(trimethoxysilyl)propyl]-, chloride has a wide range of applications in scientific research:
Chemistry: Used as a phase-transfer catalyst and in the synthesis of organosilicon compounds.
Biology: Employed in the modification of biomolecules and surfaces for enhanced biocompatibility.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of advanced materials, including coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of Pyridinium, 4-(dimethylamino)-1-[3-(trimethoxysilyl)propyl]-, chloride involves its ability to interact with various molecular targets through ionic and covalent bonding. The trimethoxysilyl group can undergo hydrolysis and condensation reactions, leading to the formation of siloxane networks. These networks can modify surfaces and interfaces, enhancing their properties .
Comparison with Similar Compounds
Similar Compounds
Pyridinium, 4-(dimethylamino)-1-[3-(triethoxysilyl)propyl]-, chloride: Similar structure but with triethoxysilyl group.
Pyridinium, 4-(dimethylamino)-1-[3-(trimethoxysilyl)propyl]-, bromide: Similar structure but with bromide ion.
Uniqueness
Pyridinium, 4-(dimethylamino)-1-[3-(trimethoxysilyl)propyl]-, chloride is unique due to its combination of a pyridinium ring with a trimethoxysilylpropyl group, which imparts both ionic and covalent reactivity. This dual functionality makes it highly versatile for various applications in chemistry, biology, and materials science .
Properties
IUPAC Name |
N,N-dimethyl-1-(3-trimethoxysilylpropyl)pyridin-1-ium-4-amine;chloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N2O3Si.ClH/c1-14(2)13-7-10-15(11-8-13)9-6-12-19(16-3,17-4)18-5;/h7-8,10-11H,6,9,12H2,1-5H3;1H/q+1;/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AODKNJMXYHFJDP-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=[N+](C=C1)CCC[Si](OC)(OC)OC.[Cl-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25ClN2O3Si | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90455969 | |
Record name | Pyridinium, 4-(dimethylamino)-1-[3-(trimethoxysilyl)propyl]-, chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90455969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.89 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143054-85-7 | |
Record name | Pyridinium, 4-(dimethylamino)-1-[3-(trimethoxysilyl)propyl]-, chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90455969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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